![molecular formula C17H18N2O3S B5503742 2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related thiophene derivatives often involves complex reactions, highlighting the intricacies of constructing such molecules. For example, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar structure, was synthesized and characterized using X-ray diffraction, showcasing the detailed structural analysis required for these types of compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004). Another example involves the synthesis of derivatives through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on certain acids, demonstrating the potential for cyclization and creation of complex structures (Chemistry of Heterocyclic Compounds, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffraction and DFT calculations. For instance, a novel compound involving the methoxyphenyl group was analyzed to reveal its triclinic system crystallization and detailed geometric parameters, providing insights into the molecular structure and stability of these types of compounds (Journal of Molecular Structure, 2015).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. For example, transformations involving diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate demonstrate the versatility and reactivity of these molecules, leading to the creation of novel heterocyclic compounds (Heterocycles, 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. The crystal structure analysis provides essential information on the molecular arrangement, which is vital for understanding the material's physical properties and its potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of thiophene derivatives. These properties are influenced by the molecule's structure, particularly the functional groups attached to the thiophene core. Studies on related compounds reveal a range of activities, including antimicrobial properties, highlighting the importance of these chemical properties for potential pharmaceutical applications (European Journal of Medicinal Chemistry, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been explored in various scientific research studies focusing on its synthesis and potential applications. One notable study involves the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which has been thoroughly analyzed using X-ray diffraction methods. This research highlights the structural intricacies and potential functionalities of such compounds, indicating their significance in material science and pharmaceutical applications (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Antimicrobial and Anticancer Properties
Several studies have delved into the antimicrobial and anticancer properties of thiophene derivatives, which include compounds structurally related to this compound. For instance, the synthesis and antimicrobial evaluation of new thiophene derivatives demonstrate significant potential against various microbial strains, suggesting the utility of such compounds in developing new antimicrobial agents (Synthetic Communications, 2010). Furthermore, the exploration of thiophene-based compounds for anticancer activity uncovers promising avenues in cancer therapy, with specific derivatives exhibiting inhibitory effects on cancer cell lines (Russian Journal of General Chemistry, 2021).
Novel Synthetic Pathways
Research on novel synthetic pathways for thiophene derivatives, including those akin to this compound, has led to the development of innovative methods for constructing complex molecular architectures. Studies on the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities showcase the versatility and potential of thiophene-based compounds in medicinal chemistry and drug design (Bioorganic & Medicinal Chemistry Letters, 2016).
Eigenschaften
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(20)18-17-15(13-4-3-5-14(13)23-17)16(21)19-11-6-8-12(22-2)9-7-11/h6-9H,3-5H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHETUZUUPYOCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
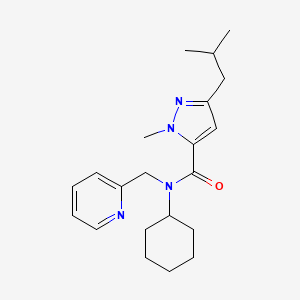

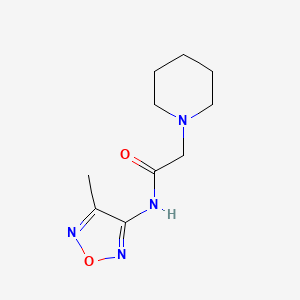
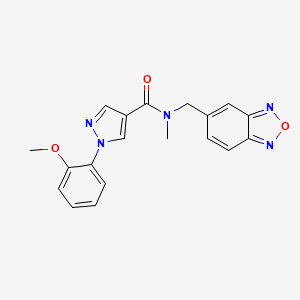
![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)
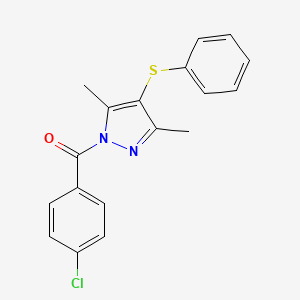


![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)
![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)
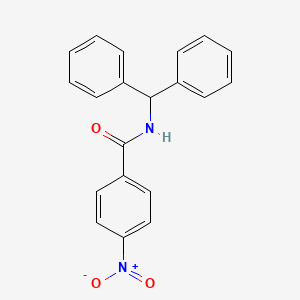
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)